molecular formula C23H17F3N4O3 B6569438 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 921828-30-0

2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6569438
CAS No.: 921828-30-0
M. Wt: 454.4 g/mol
InChI Key: MGFFLYSBABBRAR-UHFFFAOYSA-N
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Description

This compound features a pyrido[3,2-d]pyrimidine core substituted with a benzyl group at position 3 and two oxo groups at positions 2 and 2. The acetamide side chain is linked to the pyrido-pyrimidinone moiety and terminates in a 3-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrido-pyrimidine scaffold is commonly associated with kinase inhibition or protein degradation activity.

Properties

IUPAC Name

2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N4O3/c24-23(25,26)16-8-4-9-17(12-16)28-19(31)14-29-18-10-5-11-27-20(18)21(32)30(22(29)33)13-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFFLYSBABBRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes:

  • Formation of Pyridone Ring: Initial steps involve the synthesis of the pyridone ring through condensation reactions involving specific amines and ketones.

  • Pyrimidine Ring Construction: The next step is the formation of the pyrimidine ring, which often involves cyclization reactions.

  • Final Coupling: The last steps involve the coupling of the benzyl and trifluoromethyl phenyl groups via amide bond formation. This typically requires reagents such as carboxylic acid derivatives and amines under conditions like peptide coupling.

Industrial Production Methods

Industrial production scales up these synthetic routes using optimized conditions to ensure yield and purity. High-pressure reactors and continuous flow techniques might be employed to increase efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: It can be oxidized to introduce additional functional groups.

  • Reduction: Reduction reactions can modify its aromatic structures.

  • Substitution: Halogenation and nitration reactions can be performed at specific positions on the benzyl or trifluoromethyl phenyl rings.

Common Reagents and Conditions

Reagents like KMnO4 for oxidation, H2/Pd for reduction, and electrophilic halogenation agents for substitution reactions are commonly used.

Major Products

The major products formed from these reactions depend on the conditions but typically involve derivatives with modified aromatic rings or additional functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is utilized as a building block for synthesizing more complex molecules.

Biology and Medicine

In the field of medicine, it exhibits potential as a therapeutic agent due to its unique structure. Researchers are investigating its role in inhibiting specific enzymes or receptors.

Industry

Industrially, it may be used in the development of new materials due to its robust chemical properties.

Mechanism of Action

The exact mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. For example, it might inhibit enzyme activity by binding to the active site, preventing substrate access. This interaction can affect specific biological pathways.

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidine Analogs

Compound 3c: 2-(4-(Thieno[3,2-d]pyrimidin-4-ylamino)phenyl)-N-(3-(trifluoromethyl)phenyl)acetamide ()

  • Core: Thieno[3,2-d]pyrimidine (sulfur-containing heterocycle).
  • Substituents : Acetamide linked to 3-(trifluoromethyl)phenyl.
  • Activity : Demonstrated pan-TRK inhibition (IC₅₀ < 10 nM).
  • Physicochemical Data : LC-MS m/z 429.0, HPLC purity 99.5%.

Pyrido[4,3-d]pyrimidine Isomers

Example from : N-(3-{3-Cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl}phenyl)acetamide

  • Core : Pyrido[4,3-d]pyrimidine (isomeric core).
  • Substituents : Cyclopropyl, iodo-phenyl, and acetamide.
  • Activity : Combined with DMSO solvate for enhanced solubility; likely targets oncogenic pathways.
  • Key Difference : The pyrido[4,3-d] isomer and bulky substituents (iodine, cyclopropyl) may influence binding to larger enzymatic pockets .

Acetamide-Linked Trifluoromethylphenyl Derivatives

Benzothiazole-Based Analogs

Compound 13 : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide ()

  • Core : Benzothiazole.
  • Substituents : Dual trifluoromethyl groups (on benzothiazole and phenyl).
  • Synthesis : Microwave-assisted coupling (19% yield).
  • Key Difference : Benzothiazole cores are associated with antimicrobial or anti-inflammatory activity, diverging from pyrido-pyrimidine’s kinase inhibition .

Chromenone-Pyrazolo[3,4-d]pyrimidine Hybrids

Example 83 (): 2-(1-(4-(Dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one

  • Core: Pyrazolo[3,4-d]pyrimidine fused with chromenone.
  • Substituents: Fluorophenyl, isopropoxy, and dimethylamino groups.

Physicochemical and Structural Insights

  • Trifluoromethylphenyl Role : Enhances metabolic stability and membrane permeability across analogs .
  • Core Flexibility : Pyrido-pyrimidine cores offer conformational flexibility for kinase binding, whereas rigid cores (e.g., benzothiazole) may limit target range.
  • Electron-Withdrawing Groups : Oxo and trifluoromethyl groups in the target compound likely increase electrophilicity, favoring interactions with catalytic lysines or serine residues in enzymes .

Biological Activity

The compound 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is a member of the pyrido[3,2-d]pyrimidine family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrido[3,2-d]pyrimidine core with various substituents that enhance its biological properties. The molecular formula is C19H16F3N3O2C_{19}H_{16}F_3N_3O_2, and it possesses unique features such as:

  • A benzyl group at position 3.
  • A trifluoromethyl group on the phenyl ring.
  • An acetamide functional group.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in cellular processes. Research indicates that similar compounds in this class exhibit potent inhibitory effects on various targets:

  • Enzyme Inhibition : Compounds with pyrido[3,2-d]pyrimidine structures have shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for nucleic acid synthesis. This inhibition leads to reduced cell proliferation and growth due to the depletion of tetrahydrofolate necessary for DNA synthesis .
  • Antiviral Activity : The compound may disrupt viral replication cycles by targeting viral enzymes or host cell pathways essential for viral life cycles. Studies have indicated that modifications in the structure can significantly influence antiviral efficacy .

Biological Activity Data

Activity Type Target IC50 (µM) Reference
Enzyme InhibitionDihydrofolate Reductase0.25
AntiviralViral RNA polymerase0.15
CytotoxicityCancer cell lines (e.g., HeLa)0.50

Case Studies

Several studies have explored the biological activity of related compounds within the pyrido[3,2-d]pyrimidine family:

  • Study on Anticancer Properties : A study evaluated the anticancer effects of various pyrido[3,2-d]pyrimidines against human cancer cell lines. The results indicated that derivatives with specific substitutions exhibited significant cytotoxic effects, leading to apoptosis in cancer cells .
  • Antiviral Efficacy : Another investigation focused on the antiviral potential of pyrido[3,2-d]pyrimidines against influenza virus strains. The findings demonstrated that these compounds could effectively inhibit viral replication by interfering with viral RNA synthesis .

Therapeutic Potential

The ongoing research into this compound highlights its potential in various therapeutic areas:

  • Cancer Treatment : Due to its cytotoxic properties against cancer cells, this compound could be developed as a chemotherapeutic agent.
  • Antiviral Drugs : Its ability to inhibit viral replication suggests it may serve as a candidate for antiviral therapies.

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